Enhanced Four-Component Coupling Selectivity via Suppression of Cross-Coupling
The presence of an ortho-substituent on the aryl ring, such as the ethyl group in 2-ethylphenylmagnesium bromide, significantly alters the reaction pathway in nickel-catalyzed reactions with alkyl fluorides and 1,3-butadiene. Ortho-substituted Grignard reagents suppress the competitive cross-coupling reaction, leading to selective formation of the four-component coupling product. This effect is attributed to the steric hindrance imposed by the ortho-substituent, which was elucidated through crystal structure characterizations of ate complexes and DFT calculations [1].
| Evidence Dimension | Reaction Selectivity (Pathway Preference) |
|---|---|
| Target Compound Data | Selective formation of four-component coupling product |
| Comparator Or Baseline | Unsubstituted or para-substituted aryl Grignard reagents (e.g., phenylmagnesium bromide): Competing cross-coupling reaction is significant. |
| Quantified Difference | Ortho-substituents suppress the cross-coupling pathway, but a specific quantitative ratio (e.g., product distribution %) is not provided in the abstract for 2-ethylphenyl vs. phenyl. |
| Conditions | Nickel-catalyzed reaction with alkyl fluorides and 1,3-butadiene |
Why This Matters
For researchers employing nickel-catalyzed multicomponent reactions, selecting an ortho-substituted Grignard reagent like 2-ethylphenylmagnesium bromide is critical for steering selectivity toward the desired four-component product and avoiding unwanted cross-coupling byproducts.
- [1] Iwasaki, T., Fukuoka, A., Yokoyama, W., Min, X., Hisaki, I., Yang, T., … Kambe, N. (2018). Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: Mechanistic studies of four-component coupling and competing cross-coupling reactions. Chemical Science, 9(8), 2195–2211. View Source
